molecular formula C25H20N4O4S B2698151 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922592-62-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2698151
CAS No.: 922592-62-9
M. Wt: 472.52
InChI Key: ZYXQZRULLIKTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindolinone, benzothiazole, and pyridine moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with ammonia or primary amines to form isoindolinone derivatives.

    Introduction of Benzothiazole Group: The benzothiazole moiety can be introduced through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.

    Coupling with Pyridine Derivative: The final step involves coupling the isoindolinone-benzothiazole intermediate with a pyridine derivative through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindolinone or benzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

    Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindolinone moiety but lacks the benzothiazole and pyridine groups, making it less complex and potentially less versatile in its applications.

    1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound also contains the isoindolinone structure but differs in the substituents attached, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-2-33-17-10-11-20-21(13-17)34-25(27-20)28(14-16-7-5-6-12-26-16)22(30)15-29-23(31)18-8-3-4-9-19(18)24(29)32/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQZRULLIKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.